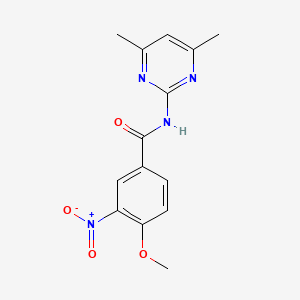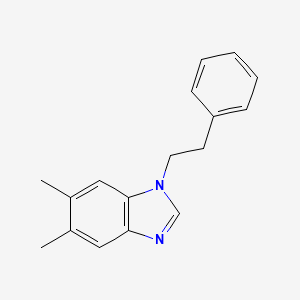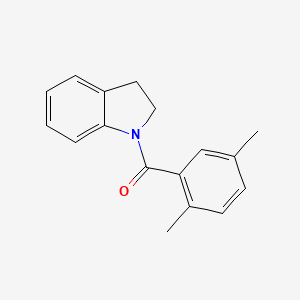
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine, also known as NDQ, is a synthetic compound that has shown promising results in various scientific research studies. NDQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
作用机制
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine exerts its anticancer and antimicrobial effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been found to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been found to inhibit the production of reactive oxygen species, which are involved in various diseases, including cancer and inflammation.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been found to have low toxicity and high selectivity towards cancer cells. However, N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on humans are not yet known.
未来方向
There are several future directions for N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine research. One potential future direction is to study the combination of N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine with other anticancer drugs to enhance its anticancer effects. Another future direction is to study the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine in humans to determine its safety and efficacy. Additionally, future studies could investigate the potential of N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine is a synthetic compound that has shown promising results in various scientific research studies. It has been found to have anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory properties. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine exerts its effects by inhibiting the activity of various enzymes and signaling pathways. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has several advantages for lab experiments, but its long-term effects on humans are not yet known. There are several future directions for N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine research, including studying its combination with other anticancer drugs and investigating its potential as a therapeutic agent for other diseases.
合成方法
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine can be synthesized using various methods, including the reaction of 2-methoxyaniline with 2,8-dimethylquinoline-4-carboxylic acid, followed by nitration with nitric acid and sulfuric acid. Another method involves the reaction of 2-methoxyaniline with 2,8-dimethylquinoline-4-carboxaldehyde, followed by nitration with nitric acid and acetic anhydride.
科学研究应用
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been extensively studied for its scientific research applications. It has been found to have anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory properties. N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and liver cancer cells. It has also been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-15(21(22)23)17-14(10-12(2)19-18(11)17)20-13-6-4-5-7-16(13)24-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYYWQRPIFPDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-4-(2-methoxyanilino)-2,8-dimethylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)

![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)



